molecular formula C21H23N5O4S B2819795 ethyl 4-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 905797-55-9

ethyl 4-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B2819795
CAS No.: 905797-55-9
M. Wt: 441.51
InChI Key: VVGBKVFUHJNUEA-UHFFFAOYSA-N
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Description

The target compound, ethyl 4-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate, is a triazole derivative featuring a 4-methoxybenzyl substituent at position 5 of the triazole ring and an ethyl benzoate ester group. Its structure combines a sulfanylacetyl linker, which bridges the triazole and benzoate moieties. This compound is of interest in medicinal chemistry due to the versatility of triazoles in drug design, particularly as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name

ethyl 4-[[2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-3-30-20(28)15-6-8-16(9-7-15)23-19(27)13-31-21-25-24-18(26(21)22)12-14-4-10-17(29-2)11-5-14/h4-11H,3,12-13,22H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGBKVFUHJNUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: This step often involves a nucleophilic substitution reaction where a methoxybenzyl halide reacts with the triazole derivative.

    Coupling with Benzoate: The final step involves the coupling of the triazole derivative with ethyl 4-aminobenzoate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Ethyl 4-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: The compound’s triazole ring is a common pharmacophore in many drugs, making it a candidate for the development of new pharmaceuticals.

    Biological Studies: Its structural features allow it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Chemical Biology: The compound can be used as a probe to study biochemical pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of ethyl 4-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxybenzyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the triazole ring, the nature of the linker, and the aromatic/heteroaromatic groups. Below is a detailed analysis:

Compound 1 : Ethyl 4-({[(4-allyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate ()
  • Substituents: Allyl group at position 4; 2-[(2,4-dimethylphenyl)amino]-2-oxoethyl at position 3.
  • This may enhance target binding but reduce lipophilicity compared to the methoxybenzyl group in the target compound.
Compound 2 : 5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol ()
  • Substituents: 4-Nitrophenyl at position 5; Schiff base (phenoxybenzylidene) at position 3.
  • Key Differences : The nitro group is electron-withdrawing, which could decrease electron density on the triazole ring, altering reactivity. The Schiff base may confer pH-dependent solubility.
Compound 3 : Ethyl 4-({[(5-{[(4-methoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate ()
  • Substituents: Methyl group at position 4; 4-methoxybenzoylamino methyl at position 4.
  • The benzoylamino group adds a secondary amide, enhancing hydrogen-bonding capacity.
Compound 4 : Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate ()
  • Substituents: 2-Methoxyphenyl at position 4; 3-methylbenzoylamino methyl at position 5.
  • Key Differences : The ortho-methoxy group may induce steric hindrance, while the 3-methylbenzoyl group introduces additional hydrophobicity.

Structure-Activity Relationship (SAR) Trends

Electron-Donating vs. Electron-Withdrawing Groups :

  • The target compound’s 4-methoxybenzyl group (electron-donating) contrasts with analogs featuring nitro () or fluorobenzoyl () groups (electron-withdrawing). Electron-donating substituents may stabilize charge interactions in biological targets.

Aromatic/Heteroaromatic Substitutions :

  • Thienyl () or benzodioxole () groups introduce heteroatoms, which could modulate solubility or metabolic stability.

Ester vs. Amide Functional Groups :

  • Ethyl benzoate esters (target compound, ) are common, likely serving as prodrug moieties. Amides (e.g., benzamide in ) may enhance stability but reduce bioavailability .

Comparative Data Table

Compound ID Triazole Substituents (Positions 4/5) Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 4-Amino, 5-(4-methoxybenzyl) C23H25N5O5S ~483 Balanced lipophilicity, ester prodrug
Compound 1 (E1) 4-Allyl, 5-(2-[(2,4-dimethylphenyl)amino]-2-oxoethyl) C25H28N6O4S ~508 Hydrogen-bonding via amide
Compound 2 (E3) 4-Schiff base, 5-(4-nitrophenyl) C21H16N6O3S ~432 Electron-withdrawing nitro group
Compound 3 (E6) 4-Methyl, 5-(4-methoxybenzoylamino methyl) C23H25N5O5S ~483 Increased lipophilicity
Compound 4 (E16) 4-(2-Methoxyphenyl), 5-(3-methylbenzoyl) C25H26N4O5S ~494 Steric hindrance from ortho-methoxy

Biological Activity

Ethyl 4-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications.

  • Molecular Formula : C21_{21}H23_{23}N5_5O4_4S
  • Molecular Weight : 441.5 g/mol
  • CAS Number : 905797-55-9

The compound features a triazole ring, known for its pharmacological significance, particularly in the development of antifungal and anticancer agents. The presence of the methoxybenzyl and sulfanyl groups enhances its biological activity by potentially increasing solubility and bioavailability.

Mechanisms of Biological Activity

This compound exhibits various biological activities:

  • Antimicrobial Activity : Compounds with triazole structures are often evaluated for their antimicrobial properties. Studies have indicated that related triazole derivatives can inhibit the growth of various bacterial strains and fungi. For instance, triazole derivatives have shown effectiveness against Mycobacterium tuberculosis and other pathogenic microorganisms .
  • Anticancer Properties : Research has demonstrated that triazole derivatives can possess significant anticancer activity. For example, certain substituted triazoles have been shown to inhibit cancer cell proliferation in vitro, with mechanisms involving the inhibition of tyrosine kinases (e.g., CDK2), which are crucial for cell cycle regulation .
  • Enzyme Inhibition : The compound may also exhibit inhibitory effects on metabolic enzymes such as acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. Inhibitors of AChE are critical in managing symptoms associated with cognitive decline .

Antimicrobial Study

A study on related triazole compounds demonstrated varying degrees of activity against Mycobacterium tuberculosis, with some derivatives achieving high inhibition rates compared to standard treatments like rifampicin. The structural modifications in compounds similar to this compound are hypothesized to enhance their antimicrobial potency .

Anticancer Evaluation

In vitro studies on triazole derivatives revealed that certain compounds exhibited potent anticancer effects against human colon cancer cell lines (HCT 116). One derivative showed an IC50_{50} value of 4.363 μM, indicating a strong potential for further development as an anticancer agent .

Enzyme Inhibition Analysis

The enzyme inhibition profile of related compounds indicates that they can effectively inhibit AChE activity. This property suggests potential therapeutic applications in treating neurodegenerative diseases where cholinergic dysfunction is a hallmark .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialTriazole derivativesEffective against Mycobacterium tuberculosis
AnticancerSubstituted triazolesSignificant inhibition in cancer cell lines
Enzyme InhibitionTriazole-based inhibitorsInhibition of acetylcholinesterase

Q & A

Basic: What is the standard synthetic route for ethyl 4-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate?

Methodological Answer:
The synthesis typically involves a multi-step pathway:

Triazole Core Formation : Cyclization of 4-methoxybenzylhydrazine with carbon disulfide under alkaline conditions to form a hydrazinecarbodithioate intermediate, followed by cyclization with hydrazine hydrate .

Amino Group Introduction : Nitrosation and subsequent reduction of the triazole intermediate to introduce the amino group at position 4 .

Sulfanylacetyl Attachment : Reaction of the amino-triazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) .

Coupling with Benzoate Ester : Amide bond formation between the sulfanylacetyl derivative and ethyl 4-aminobenzoate using coupling agents like DCC or EDC .
Key Optimization : Solvent choice (e.g., DMF for solubility) and temperature control (0–5°C during nitrosation) are critical for yield (>60% overall) .

Basic: Which analytical techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxybenzyl protons at δ 3.8 ppm, triazole carbons at δ 150–160 ppm) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 428.12) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; applicable if single crystals are obtained .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
A comparative study of reaction parameters reveals:

ParameterStandard ConditionOptimized ConditionYield Improvement
Coupling AgentDCCEDCI/HOBt+15% (reduced side reactions)
SolventDCMTHF/DMF (1:1)+20% (better solubility)
TemperatureRoom temp.0°C (amide step)+10% (reduced hydrolysis)
Computational tools (e.g., DFT calculations) predict transition-state energetics, guiding solvent and catalyst selection .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies may arise from:

  • Substituent Variability : Bioactivity of triazoles is highly substituent-dependent. For example, replacing 4-methoxybenzyl with 4-chlorophenyl alters IC₅₀ values by 3-fold in kinase assays .
  • Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or ATP concentration (1 mM vs. 10 µM) in enzyme inhibition studies .
    Resolution Strategy :
  • Standardize protocols (e.g., NIH/ATP concentration guidelines).
  • Use isothermal titration calorimetry (ITC) to validate binding constants under uniform conditions .

Advanced: Which computational methods predict target interactions?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2), identifying key hydrogen bonds with the triazole’s N2 and methoxybenzyl’s oxygen .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2 Å indicates robust target engagement .
  • QSAR Models : Hammett constants of substituents correlate with logP and IC₅₀, enabling activity prediction for derivatives .

Advanced: How to design analogs with improved pharmacokinetics?

Methodological Answer:

  • LogP Optimization : Replace the ethyl benzoate with a methyl group (reduces logP from 3.2 to 2.8) to enhance aqueous solubility .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring to slow CYP450-mediated oxidation .
  • Pro-drug Strategies : Convert the ester to a carboxylic acid for pH-dependent release in target tissues .

Advanced: What mechanistic insights exist for enzyme inhibition?

Methodological Answer:

  • Covalent Binding : The sulfanylacetyl group forms disulfide bonds with cysteine residues in enzyme active sites (e.g., thioredoxin reductase), confirmed by LC-MS/MS .
  • Allosteric Modulation : Methoxybenzyl enhances binding to hydrophobic pockets in kinases (e.g., EGFR), shown via fluorescence quenching assays .

Basic: Which functional groups are critical for bioactivity?

Methodological Answer:

Functional GroupRole in BioactivityExample Modification Impact
1,2,4-Triazole CoreHydrogen bonding with ATP-binding pocketsRemoving N4-amino reduces kinase inhibition by 90%
Sulfanylacetyl LinkerCovalent target engagementReplacing sulfur with oxygen decreases IC₅₀ 10-fold
4-Methoxybenzyl SubstituentHydrophobic interactionsSwitching to 4-nitrophenyl abolishes anti-inflammatory activity

Advanced: How to characterize polymorphic forms?

Methodological Answer:

  • PXRD : Distinguishes Form I (sharp peaks at 2θ = 12.4°, 15.8°) from Form II (2θ = 10.2°, 18.5°) .
  • DSC : Melting endotherms (Form I: 182°C; Form II: 176°C) correlate with stability under accelerated storage conditions .
  • Solvent Screening : Use 10:90 ethyl acetate/hexane for Form I crystallization; DMSO/water for Form II .

Advanced: How to address spectral data inconsistencies?

Methodological Answer:

  • Variable Temperature NMR : Resolves tautomerism (e.g., thione-thiol equilibria in DMSO-d₆ at 50°C) .
  • Isotopic Labeling : ¹⁵N-labeled triazole confirms nitrogen connectivity via HMBC .
  • Synchrotron XRD : High-resolution data (<0.8 Å) corrects misassigned NOEs in crowded spectral regions .

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